molecular formula C9H15NO2 B13076173 Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid

Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid

Cat. No.: B13076173
M. Wt: 169.22 g/mol
InChI Key: VMJPPYUFINHOCR-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is a bicyclic organic compound featuring a pyridine ring fused to a cyclopentane moiety, with a carboxylic acid functional group at the 2-position.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)

InChI Key

VMJPPYUFINHOCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(NC2C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield

Chemical Reactions Analysis

Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid can be achieved through several methodologies. A notable approach includes the use of palladium and gold catalysis to achieve high diastereoselectivity in the formation of this compound from precursors like (Z)-1-iodo-1,6-diene and alkynes. This method allows for the efficient construction of complex piperidine derivatives with high yields and selectivity .

Table 1: Synthesis Methods

MethodologyDescriptionReference
Pd/Au Relay CatalysisSequential intramolecular Heck-type cyclization and Sonogashira coupling
Biocatalytic PathwaysEnzymatic synthesis via PLP-dependent enzymes for amino acid analogs
Conventional Organic SynthesisTraditional methods using various reagents for cyclization reactions

Biological Activities

This compound serves as a conformationally restricted analogue of gamma-aminobutyric acid (GABA), which has implications in neuropharmacology. Its structural modifications have shown potential in enhancing the activity against various cancer cell lines, indicating its role as a promising candidate in cancer therapy.

Case Study: Antiproliferative Activity

Research has demonstrated that derivatives of octahydro-1H-cyclopenta[B]pyridine exhibit significant antiproliferative effects against several cancer cell lines. For instance, specific derivatives showed IC50 values comparable to established chemotherapeutic agents like cisplatin, highlighting their therapeutic potential .

Table 2: Antiproliferative Activity

CompoundCell Line TestedIC50 (µM)Selectivity Index
Octahydro Derivative 1HCT-1160.6156.5
Octahydro Derivative 2A3751.34-
Octahydro Derivative 3A5491.67-
CisplatinHCT-1164.48-

Applications in Drug Development

The compound's unique structure allows it to interact with various biological targets, making it suitable for developing new pharmaceuticals. Its role as a CB1 cannabinoid receptor agonist has been explored, demonstrating effects such as antinociception and hypothermia in animal models, which are crucial for pain management therapies .

Potential Therapeutic Uses

  • Pain Management : As a cannabinoid receptor agonist, it may provide analgesic effects.
  • Cancer Therapy : Its antiproliferative properties suggest applications in oncology.
  • Neuropharmacology : As a GABA analogue, it could be useful in treating neurological disorders.

Future Directions and Research Opportunities

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigating its interactions at the molecular level could lead to the development of more effective drugs with fewer side effects.

Research Recommendations

  • Explore structural modifications to enhance selectivity and potency against specific targets.
  • Conduct comprehensive pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion profiles.
  • Investigate combination therapies with existing cancer treatments to evaluate synergistic effects.

Mechanism of Action

The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors with high selectivity and potency, influencing GABA-related biological activities . The molecular targets and pathways involved include GABA receptors and related enzymes, such as GABA aminotransferase.

Comparison with Similar Compounds

Octahydro-1H-indole-2-carboxylic Acid (CAS 82717-40-6)

This compound exhibits the highest similarity (0.93) to the target molecule due to its bicyclic indole framework and carboxylic acid group.

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

These analogs (e.g., 10a, 10b, 10c in ) feature a fused pyrrole-pyridine core. While structurally distinct from the cyclopenta[B]pyridine system, their high synthetic yields (71–95%) suggest efficient preparation routes, which may inform strategies for synthesizing the target compound .

Cyclopenta[c]pyrrole Derivatives (e.g., CAS 146231-54-1)

The tert-butyl ester derivative (C₁₂H₁₉NO₃) in highlights the impact of substituents on reactivity and stability. The ketone group at the 5-position introduces polarity, contrasting with the target compound’s unmodified bicyclic system .

Research Findings and Implications

  • Synthetic Accessibility : Pyrrolopyridine derivatives demonstrate higher yields compared to halogenated analogs (e.g., 5-chloro derivative at 71%), suggesting that electron-withdrawing groups may complicate synthesis .
  • Structural Flexibility : The high similarity of Octahydro-1H-indole-2-carboxylic acid (0.93) underscores the importance of bicyclic frameworks in mimicking the target compound’s rigidity and functional group placement .

Biological Activity

Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is a bicyclic compound notable for its unique structural features, which include a cyclopentane ring fused to a pyridine ring and a carboxylic acid group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical agent.

Chemical Structure and Properties

  • Molecular Formula : C8H13NO2
  • Molecular Weight : Approximately 169.22 g/mol

The presence of both a nitrogen-containing heterocycle and a carboxylic acid moiety enhances its reactivity and biological activity compared to other related compounds. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic organic chemistry .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Certain derivatives have shown significant antibacterial effects against various pathogens.
  • Antiproliferative Activity : Some studies report that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways, including topoisomerase IIα inhibition .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntiproliferativeInhibits cancer cell growth; targets topoisomerase IIα
NeuropharmacologicalInteracts with GABA receptors influencing neurotransmission
InsecticidalModerate activity against pests like Aphis craccivora

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Enzyme Inhibition : Derivatives have been identified as potential enzyme inhibitors, impacting metabolic pathways.
  • Receptor Modulation : The compound shows promise as a modulator of neurotransmitter receptors, particularly GABA receptors, which are crucial for central nervous system function .

Case Studies

  • Antiproliferative Activity : A study conducted on octahydro-1H-cyclopenta[B]pyridine derivatives demonstrated significant antiproliferative effects in several cancer cell lines. The mechanism was linked to the inhibition of topoisomerase IIα, an essential enzyme for DNA replication and repair .
  • Insecticidal Properties : Another research effort synthesized nitromethylene derivatives from this compound, which exhibited moderate insecticidal activity against Aphis craccivora. This highlights the potential for agricultural applications alongside medicinal uses .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including multicomponent reactions that yield different derivatives with enhanced or modified biological activities. These derivatives are crucial for exploring the structure-activity relationship (SAR) and optimizing pharmacological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) are highly efficient. For example, pyridine-2-carboxylic acid (P2CA) catalyzes the synthesis of heterocycles like pyrazolo[3,4-b]quinolinones via Knoevenagel condensation and cyclization. Optimal conditions include 10 mol% P2CA in ethanol at 60°C, yielding products in 2–10 minutes with >90% efficiency . Solvent choice (e.g., ethanol vs. water) significantly impacts reaction kinetics and product isolation .

Q. How is the structural characterization of bicyclic pyridine-carboxylic acids validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign stereochemistry via coupling constants and NOE correlations for fused bicyclic systems.
  • X-ray diffraction : Resolve spirocyclic or fused-ring conformations (e.g., cyclopenta-pyridine frameworks) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns, particularly for hydrochloride salts .

Advanced Research Questions

Q. How do electronic effects (ERG/EWG) influence reaction pathways in this compound-mediated catalysis?

  • Methodological Answer : Electron-releasing groups (ERG) on aromatic aldehydes stabilize carbocation intermediates, accelerating reactions (e.g., 2,5-dimethoxybenzaldehyde completes in 2 minutes). Electron-withdrawing groups (EWG) slow kinetics (e.g., 4-nitrobenzaldehyde requires 10 minutes). Monitor substituent effects via Hammett plots or DFT calculations to correlate electronic parameters with activation energies .

Q. What computational strategies model the electronic properties of bicyclic pyridine-carboxylic acids?

  • Methodological Answer : Density-functional theory (DFT) with the B3LYP functional predicts HOMO/LUMO gaps and charge distribution. For example, the Colle-Salvetti correlation-energy formula, adapted for density-functional use, evaluates electron density and kinetic-energy contributions in heterocycles . Molecular docking studies further assess binding affinities in biological systems (e.g., enzyme inhibition) .

Q. How can discrepancies in catalytic efficiency across studies be resolved?

  • Methodological Answer : Systematically evaluate variables:

  • Catalyst loading : Higher P2CA concentrations (e.g., 15 mol%) may saturate active sites, reducing turnover.
  • Solvent polarity : Ethanol enhances proton transfer vs. nonpolar solvents.
  • Substrate scope : Steric hindrance in bicyclic systems (e.g., cyclopenta-pyridine) may limit accessibility. Validate reproducibility via control experiments with standardized substrates .

Data Contradiction Analysis

Q. Why do some studies report lower yields for bicyclic derivatives under similar conditions?

  • Methodological Answer : Contradictions arise from:

  • Impurity profiles : Hydrochloride salts (e.g., cis-2-(±)-Octahydrocyclopenta(b)pyrrole-2-carboxylic acid HCl) may require rigorous purification (e.g., recrystallization from ethanol/water) to remove byproducts .
  • Stereochemical control : Racemic vs. enantiopure synthesis (e.g., spirocyclic isomers) affects reactivity. Chiral HPLC or circular dichroism (CD) can resolve stereoisomer contributions .

Safety and Handling

Q. What safety protocols are critical for handling bicyclic pyridine-carboxylic acids?

  • Methodological Answer :

  • PPE : Use NIOSH-approved face shields and gloves to prevent skin/eye contact.
  • Ventilation : Ensure fume hoods for reactions releasing volatile byproducts (e.g., HCl gas from hydrochloride salts) .
  • Waste disposal : Neutralize acidic residues with bicarbonate before disposal .

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